N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
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Overview
Description
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a complex organic compound that features a combination of furan, thiazole, and tetrahydroquinoline moieties
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a furan derivative, the thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide.
Coupling with Tetrahydroquinoline: The thiazole intermediate is then coupled with a tetrahydroquinoline derivative through an etherification reaction.
Acetamide Formation: Finally, the acetamide group is introduced via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be susceptible to oxidation under certain conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide: Unique due to its combination of furan, thiazole, and tetrahydroquinoline moieties.
Furan-2-yl derivatives: Compounds with similar furan rings but different substituents.
Thiazole derivatives: Compounds with thiazole rings and varying functional groups.
Tetrahydroquinoline derivatives: Compounds featuring the tetrahydroquinoline structure with different modifications.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-17(21-18-20-14(11-25-18)16-6-3-9-23-16)10-24-15-7-8-19-13-5-2-1-4-12(13)15/h3,6-9,11H,1-2,4-5,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRQUAKVGVALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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